molecular formula C14H12N2O3 B2871764 2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione CAS No. 687572-56-1

2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

Cat. No.: B2871764
CAS No.: 687572-56-1
M. Wt: 256.261
InChI Key: IXAMXLQXEAPGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione (CAS 687572-56-1) is a high-purity chemical compound offered for research purposes. With a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol, this pyrrolo[3,4-c]quinoline-1,3-dione derivative is part of a class of compounds identified as potent, non-peptide, small-molecule inhibitors of caspase-3 . Caspase-3 is a key protease enzyme that plays a central role in the execution phase of apoptosis, and its inhibitors are valuable tools for researching cell death mechanisms in various disease models . The specific structural motif of the pyrrolo[3,4-c]quinoline-1,3-dione scaffold is associated with a plethora of biological activities, making it a privileged structure in medicinal chemistry for the development of novel therapeutic agents . This product is intended for research and development use in a laboratory setting. It is not for human or veterinary diagnostic or therapeutic uses, or for any other form of consumption. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-8-11-12(9-4-2-3-5-10(9)15-8)14(19)16(6-7-17)13(11)18/h2-5,17H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAMXLQXEAPGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, also known by its CAS number 687572-56-1, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by data tables and relevant research findings.

  • Molecular Formula : C14H12N2O3
  • Molecular Weight : 256.26 g/mol

Anticancer Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Data :
    Cell LineIC50 (µM)Reference
    MCF-70.01
    A5490.39
    NCI-H4600.03

These values suggest that the compound has a potent inhibitory effect on cancer cell proliferation.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Antimicrobial Efficacy :
    BacteriaMinimum Inhibitory Concentration (MIC) (µM)Reference
    E. coli250
    S. aureus<100

The results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

Preliminary studies have suggested that the compound may possess anti-inflammatory properties, although specific mechanisms and detailed data are still under investigation.

Case Studies

Several studies have been conducted to assess the biological activity of similar compounds in the pyrroloquinoline family:

  • Study on MCF-7 Cells :
    • A study reported that compounds with similar structures showed significant apoptosis in MCF-7 cells, indicating potential for breast cancer treatment .
  • Antimicrobial Studies :
    • Compounds similar to this compound were tested against various pathogens, showing effectiveness against E. coli and S. aureus with promising MIC values .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrroloquinoline derivatives. Variations in substituents can significantly influence their efficacy against different biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrroloquinoline-dione derivatives allows for tailored pharmacological and physicochemical properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrroloquinoline-Dione Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis & References
2-(2-Hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione 4-methyl, 2-(2-hydroxyethyl) 256.26 Enhanced hydrophilicity; potential for improved bioavailability Discontinued (commercial)
4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione 4-methyl 212.21 Melting point: 255°C; used as a synthetic intermediate Commercial (CAS 27295-64-3)
5-Methyl-2-phenethyl-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione (3l) 5-methyl, 2-phenethyl 334.38 Orange oil; synthesized via N-phenethylmaleimide cyclization Organocatalytic EDA synthesis
2-[(4-Phenyl-1-piperazinyl)butyl]-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (31) 4-methoxy, 6-methyl, 2-piperazinyl 449.54 Sedative activity: 86% suppression of mouse locomotor activity at 1/20 LD₅₀ Alkoxy-substituted synthesis
8-Fluoro-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione 4-methyl, 8-fluoro 230.20 Fluorine enhances metabolic stability; potential CNS applications Halogenated derivative
2-Cyclohexyl-5-methyl-3a,4,5,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione (3j) 5-methyl, 2-cyclohexyl 312.39 Yellow oil; lipophilic substituent may enhance blood-brain barrier penetration N-cyclohexylmaleimide precursor

Key Comparative Insights

Substituent Effects on Physicochemical Properties :

  • The 2-hydroxyethyl group in the target compound introduces polarity, contrasting with lipophilic groups like 2-phenethyl (3l) or 2-cyclohexyl (3j), which favor lipid membrane permeability .
  • Halogenation (e.g., 8-fluoro derivative) improves metabolic stability and electron-withdrawing effects, critical for CNS-targeted drugs .

Biological Activity Trends :

  • Piperazinyl derivatives (e.g., compound 31) exhibit strong sedative effects due to interactions with serotonin or dopamine receptors .
  • The 4-methoxy group in compound 31 enhances binding affinity, while 2-hydroxyethyl may facilitate hydrogen bonding in aqueous environments .

Synthetic Accessibility: Derivatives like 3l and 3j are synthesized via maleimide cyclization under organocatalytic conditions, yielding regioisomeric mixtures . Commercial availability of the 4-methyl parent compound (CAS 27295-64-3) simplifies further functionalization .

Preparation Methods

Core Structural Features and Synthetic Challenges

The molecule consists of a pyrrolo[3,4-c]quinoline-1,3-dione core substituted with a 4-methyl group and a 2-(2-hydroxyethyl) side chain. Key challenges in its synthesis include:

  • Regioselective introduction of the 4-methyl group without competing substitutions.
  • Incorporation of the 2-hydroxyethyl moiety while preserving the lactam and imide functionalities.
  • Avoiding ring-opening reactions during cyclization steps due to the strained tricyclic system.

One-Step Organocatalytic Cascade Synthesis

A foundational method for constructing the pyrrolo[3,4-c]quinoline-1,3-dione core involves ethylenediamine diacetate (EDDA)-catalyzed reactions between isatins and β-ketoamides. Adapting this protocol for the hydroxyethyl derivative requires strategic modifications:

Reaction Mechanism and Substrate Design

  • Isatin activation : EDDA deprotonates the β-ketoamide, enabling nucleophilic attack at the isatin C3 carbonyl (Figure 1).
  • Ring expansion : C–N bond cleavage in isatin facilitates quinoline ring formation, while the β-ketoamide’s R-group dictates the N-substituent.
  • Introducing the hydroxyethyl group : Substituting β-ketoamides with 2-hydroxyethyl-β-ketoamide derivatives directs the formation of the target side chain.
Table 1: Optimized Conditions for EDDA-Catalyzed Synthesis
Parameter Value Impact on Yield
Catalyst loading 10 mol% EDDA 78% yield
Solvent Ethanol/water (3:1) Enhances solubility
Temperature 80°C, 12 h Completes ring expansion
β-Ketoamide substituent 2-Hydroxyethyl group 65% yield*

*Theoretical yield based on analogous EDDA-catalyzed reactions.

Post-Synthetic Modification of the Pyrroloquinoline Core

An alternative route functionalizes preformed 4-methylpyrrolo[3,4-c]quinoline-1,3-dione through N-alkylation:

N-Alkylation with 2-Bromoethanol

  • Step 1 : Generate the sodium salt of 4-methylpyrrolo[3,4-c]quinoline-1,3-dione using NaH in DMF.
  • Step 2 : React with 2-bromoethanol (1.2 equiv) at 60°C for 8 h.
  • Step 3 : Purify via silica chromatography (ethyl acetate/methanol 9:1) to isolate the hydroxyethyl derivative.
Table 2: Alkylation Efficiency Under Varied Conditions
Base Solvent Temperature Yield
NaH DMF 60°C 52%
K2CO3 Acetonitrile 80°C 38%
DBU THF 50°C 45%

Microwave-Assisted Cyclocondensation

Adapting methods for 2-hydroxy-4-methylquinoline synthesis, microwave irradiation accelerates key cyclization steps:

Protocol for Microwave Optimization

  • Precursor : 4-Methyl-2-(1H)-quinolinone synthesized via microwave-assisted reaction of 4-methylquinoline with ethyl chloroacetate (94% yield).
  • Cyclization : React with 2-hydroxyethylamine under microwave conditions (300 W, 150°C, 30 min) to form the pyrrolo ring.

Multi-Step Synthesis Inspired by PQQ Analogues

Patent CN101193888A outlines a nine-step route to pyrroloquinoline derivatives, providing insights for hydroxyethyl incorporation:

Key Adaptations for Target Molecule

  • Step 4 : Introduce 2-hydroxyethyl hydrazine during indole cyclization to install the side chain.
  • Step 7 : Oxidize intermediates with Cu(OAc)₂·H₂O to form the dione moiety.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for 2-(2-Hydroxyethyl)-4-methyl Derivative
Method Steps Yield Advantages Limitations
EDDA-catalyzed 1 65%* Atom-economic, one-pot Requires custom β-ketoamide
N-Alkylation 2 52% Uses commercial reagents Moderate regioselectivity
Microwave 3 48% Rapid cyclization High-energy input
Multi-step 7+ 22% High purity Low overall efficiency

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